3,5-Dibromo-2,4,6-trifluorobenzoic acid

Description

Contextualization within Halogenated Aromatic Carboxylic Acid Chemistry

Halogenated aromatic carboxylic acids are a broad class of organic compounds derived from aromatic carboxylic acids, such as benzoic acid, through the substitution of one or more hydrogen atoms on the aromatic ring with halogen atoms (fluorine, chlorine, bromine, or iodine). science.govwikipedia.org The parent structure, benzoic acid, consists of a benzene (B151609) ring attached to a carboxyl functional group (-COOH). wikipedia.orgchemicalnote.com The presence, number, and type of halogen substituents significantly alter the physical and chemical properties of the molecule.

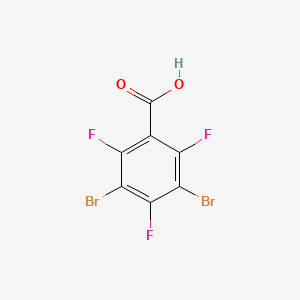

3,5-Dibromo-2,4,6-trifluorobenzoic acid is a prominent example of a polyhalogenated or perhalogenated aromatic carboxylic acid. Its structure features:

A central benzene ring.

A carboxylic acid group, which is acidic and can undergo reactions like esterification and amidation. chemicalnote.com

Three fluorine atoms and two bromine atoms attached to the benzene ring.

The electron-withdrawing nature of the fluorine and bromine atoms influences the acidity of the carboxyl group and the reactivity of the aromatic ring. ossila.com This high degree of halogenation makes the compound a specialized reagent, distinct from simpler mono- or di-halogenated benzoic acids.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1951439-80-7 |

| Molecular Formula | C7HBr2F3O2 |

| Molecular Weight | 333.89 g/mol |

| IUPAC Name | This compound |

| InChI Key | ODMZNZZKRLYCPN-UHFFFAOYSA-N |

Historical Perspectives and Evolution of Research on Polyhalogenated Benzoic Acids

The study of aromatic carboxylic acids has a long history, beginning with the discovery of benzoic acid itself. Free benzoic acid was first described in the late 16th century, obtained from the sublimation of gum benzoin, and its composition was definitively determined by Liebig and Wöhler in 1832. ua.edu This foundational work on benzoic acid and its derivatives paved the way for broader investigations into organic chemical transformations. ua.eduissx.org

The evolution towards polyhalogenated benzoic acids is intertwined with the development of synthetic organic chemistry. As chemists' understanding of aromatic substitution reactions grew in the 19th and 20th centuries, the deliberate introduction of halogen atoms onto aromatic rings became a common strategy to modify a molecule's properties. Early research focused on simpler halogenated derivatives.

The interest in polyhalogenated compounds like this compound is a more recent development, driven by the demand for highly specialized molecules in fields like pharmaceuticals, agrochemicals, and materials science. chemicalbook.comguidechem.com The synthesis of such complex structures is a result of advanced synthetic methodologies that allow for precise control over the placement of multiple, different halogen atoms on a single aromatic ring. This progression reflects a shift from studying naturally available or simply derived compounds to the rational design and synthesis of complex molecules with tailored functionalities.

Significance as a Research Subject in Organic and Materials Chemistry

The significance of this compound in contemporary research stems from its utility as a versatile synthetic building block. The combination of different functional groups within one molecule allows for a wide range of chemical transformations.

Fluorinated Building Block: The presence of multiple fluorine atoms is highly significant. In medicinal chemistry, the introduction of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. nbinno.com Fluorinated benzoic acids are therefore valuable intermediates for creating novel pharmaceuticals and agrochemicals. chemicalbook.comguidechem.com For instance, related compounds like 2,4,6-trifluorobenzoic acid and 3,4,5-trifluorobenzoic acid are used as building blocks for anticancer drugs and in C-H activation reactions. ossila.comnbinno.com

Precursor for Cross-Coupling Reactions: The two bromine atoms on the aromatic ring serve as reactive handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings). Organobromine compounds are valuable precursors in these reactions, which are fundamental for constructing carbon-carbon or carbon-heteroatom bonds. nih.gov This allows chemists to attach other complex molecular fragments at the bromine positions, making this compound a key starting material for assembling larger, more elaborate structures.

Carboxylic Acid Functionality: The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides. wikipedia.orgchemicalnote.com This provides another avenue for incorporating the polyhalogenated ring system into larger molecules, such as polymers or macrocycles, for applications in materials science.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2,4,6-trifluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr2F3O2/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12/h(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMZNZZKRLYCPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Br)F)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268349 | |

| Record name | Benzoic acid, 3,5-dibromo-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-80-7 | |

| Record name | Benzoic acid, 3,5-dibromo-2,4,6-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-dibromo-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dibromo 2,4,6 Trifluorobenzoic Acid and Its Precursors

Strategic Approaches to Polyhalogenated Benzoic Acid Synthesis

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to control the regiochemistry of the substitution patterns. For a molecule like 3,5-dibromo-2,4,6-trifluorobenzoic acid, several classical and modern synthetic strategies can be envisioned, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and directed ortho-metalation.

Electrophilic Aromatic Substitution with Regiochemical Control

Electrophilic aromatic substitution (EAS) is a fundamental method for the functionalization of aromatic rings. In the context of synthesizing this compound, a plausible precursor would be 2,4,6-trifluorobenzoic acid. The introduction of two bromine atoms at the 3 and 5 positions requires overcoming the directing effects of the existing substituents. The carboxyl group is a deactivating and meta-directing group, while fluorine atoms are deactivating yet ortho-, para-directing.

In the case of 2,4,6-trifluorobenzoic acid, the positions ortho and para to the fluorine atoms are already substituted. The positions meta to the carboxyl group are the 3 and 5 positions, which are also ortho to two fluorine atoms each. Therefore, the directing effects of the carboxyl and fluoro groups are aligned, favoring substitution at the desired positions.

A typical electrophilic bromination protocol would involve the use of bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). The reaction would proceed as follows:

Reaction Scheme: Electrophilic Bromination of 2,4,6-trifluorobenzoic acid

2,4,6-trifluorobenzoic acid + 2 Br₂ --(FeBr₃)--> this compound + 2 HBr

Controlling the stoichiometry of the brominating agent is crucial to achieve dibromination without leading to over-bromination or a mixture of products. The reaction conditions, including temperature and reaction time, would need to be carefully optimized to ensure high yield and selectivity.

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluoroaromatics

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly substituted aromatic compounds, particularly those bearing electron-withdrawing groups. In the synthesis of fluoroaromatics, SNAr reactions are often employed to introduce fluorine atoms onto an aromatic ring. However, for the synthesis of this compound, an alternative SNAr strategy could involve the displacement of other halogen atoms by bromide ions on a suitable precursor.

For instance, a hypothetical precursor such as 2,3,4,5,6-pentafluorobenzoic acid could potentially undergo selective nucleophilic substitution. However, controlling the regioselectivity to replace only the fluorines at the 3 and 5 positions with bromide would be extremely challenging due to the similar reactivity of the fluorine atoms.

A more plausible SNAr approach would be to start with a precursor that already contains the desired bromine atoms and some leaving groups that can be substituted by fluoride (B91410). For example, starting from a polychlorinated benzoic acid derivative and performing a halogen exchange (HALEX) reaction is a common strategy in the industrial synthesis of fluoroaromatics.

A potential precursor could be 3,5-dibromo-2,4,6-trichlorobenzoic acid. The SNAr reaction would involve heating this precursor with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane.

Reaction Scheme: Nucleophilic Aromatic Substitution (HALEX)

3,5-dibromo-2,4,6-trichlorobenzoic acid + 3 KF --(heat, solvent)--> this compound + 3 KCl

The success of this reaction is highly dependent on the reactivity of the leaving groups (in this case, chlorine), which is enhanced by the presence of electron-withdrawing groups on the ring. The high degree of halogenation on the precursor would activate the ring towards nucleophilic attack.

Directed ortho-Metalation and Carboxylation Strategies

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. stackexchange.comscispace.com This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. stackexchange.comscispace.com The resulting aryllithium species can then be quenched with an electrophile. stackexchange.com

For the synthesis of this compound, a logical precursor for a DoM strategy would be 1,3-dibromo-2,4,6-trifluorobenzene. The challenge in this approach is the absence of a conventional directing group. However, the acidity of the remaining proton at the 5-position is increased by the inductive effect of the surrounding fluorine and bromine atoms. It is conceivable that under strongly basic conditions, direct lithiation could be achieved.

A more controlled DoM strategy would involve introducing a directing group that can later be converted into a carboxylic acid. For example, starting with 1,3,5-tribromo-2,4,6-trifluorobenzene, one could perform a lithium-halogen exchange, followed by quenching with carbon dioxide. However, controlling the selectivity of the lithium-halogen exchange would be difficult.

A more elegant approach would be to utilize a precursor that already contains a directing group. For instance, if one could synthesize 3,5-dibromo-2,4,6-trifluoroaniline, the amino group could be protected and used as a directing group for ortho-lithiation, followed by carboxylation. However, the synthesis of this aniline (B41778) precursor is also non-trivial.

A plausible, albeit multi-step, DoM approach could start from a simpler precursor and build the complexity step-wise. For example, starting with 2,4,6-trifluorobenzoic acid, the carboxyl group itself can act as a directing group for ortho-lithiation, although it is generally considered a weaker DMG. researchgate.net This would allow for the introduction of substituents at the 2 and 6 positions, but not the desired 3 and 5 positions.

Novel Catalytic and Green Chemistry Approaches in Synthesis

Recent advances in catalysis and a growing emphasis on green chemistry are transforming the synthesis of complex molecules. nih.govresearchgate.net These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and solvents.

For the synthesis of this compound, palladium-catalyzed C-H activation/halogenation represents a promising modern approach. scispace.comnih.gov Instead of relying on the inherent reactivity of the aromatic ring, this method uses a transition metal catalyst to selectively activate a C-H bond for functionalization. For instance, a Pd(II)-catalyzed meta-C-H bromination of benzoic acid derivatives has been reported. scispace.comnih.gov This could be a highly regioselective way to introduce bromine atoms at the 3 and 5 positions of 2,4,6-trifluorobenzoic acid, directed by the carboxyl group.

Table 1: Comparison of Catalytic Bromination Conditions

| Catalyst | Ligand | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | N-Ac-Gly-OH | N-Bromophthalimide | HFIP | 90 | Good | nih.gov |

In the realm of green chemistry, the use of safer brominating agents and environmentally friendly solvents is a key focus. researchgate.netresearchgate.netdntb.gov.uarsc.org Traditional bromination often uses elemental bromine, which is highly toxic and corrosive. Greener alternatives include N-bromosuccinimide (NBS) or generating the electrophilic bromine species in situ from hydrobromic acid (HBr) and an oxidant like hydrogen peroxide (H₂O₂). researchgate.netdntb.gov.ua Acetic acid or even water can be used as greener solvents in some cases. researchgate.netresearchgate.net

For SNAr reactions, the use of phase-transfer catalysts can enhance the reaction rate and allow for the use of less harsh conditions and more environmentally friendly solvents.

Optimization of Reaction Conditions and Yield for Scalable Research Applications

For any synthetic route to be practically useful, especially for research applications that may require larger quantities of material, the optimization of reaction conditions to maximize yield and ensure scalability is paramount.

Key parameters that require careful optimization include:

Reactant Stoichiometry: The molar ratios of the reactants, catalysts, and any additives must be fine-tuned to ensure complete conversion of the starting material while minimizing side reactions.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For electrophilic brominations, halogenated solvents are common, but greener alternatives are being explored. acs.org For SNAr reactions, polar aprotic solvents are typically required.

Temperature: Reaction temperature is a critical factor. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts. For exothermic reactions, efficient heat management is crucial for safety and selectivity, especially on a larger scale.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing the yield of the desired product and minimizing degradation or side reactions.

Work-up and Purification: A simple and efficient work-up and purification procedure is vital for scalable synthesis. This may involve extraction, crystallization, or chromatography. Developing a robust crystallization method is often the key to obtaining high-purity material on a large scale.

The development of a scalable synthesis for this compound would likely involve a detailed Design of Experiments (DoE) approach to systematically investigate the effects of various reaction parameters and their interactions. This would allow for the identification of a robust and high-yielding process suitable for producing the compound in quantities required for further research and development.

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms of 3,5 Dibromo 2,4,6 Trifluorobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 3,5-Dibromo-2,4,6-trifluorobenzoic acid is subject to steric hindrance from the ortho-fluorine atoms and electronic effects from the halogen substituents. These factors influence its reactivity in derivatization, reduction, and decarboxylation reactions.

The conversion of this compound to its corresponding esters and amides is a crucial step for various synthetic applications. However, the presence of ortho-fluorine substituents can sterically hinder the carboxyl group, making standard procedures challenging.

Esterification: Direct esterification with alcohols under acidic catalysis is often slow and inefficient for sterically hindered benzoic acids. More effective methods involve the activation of the carboxylic acid. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride, which readily reacts with alcohols. Alternatively, carbodiimide-mediated coupling reactions, such as those using dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate ester formation under milder conditions. For instance, the esterification of the structurally similar 2,6-difluorobenzoic acid can be achieved with various alcohols to form the corresponding esters.

Amidation: Similar to esterification, the formation of amides from this compound typically requires activation of the carboxyl group. The acyl chloride or mixed anhydride (B1165640) methods are commonly employed, followed by reaction with a primary or secondary amine. Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) are also highly effective, particularly for coupling with less nucleophilic or sterically demanding amines. The choice of coupling reagent and reaction conditions is critical to overcome the steric hindrance and achieve high yields.

| Reaction | Reagents and Conditions | Product Type | Notes |

|---|---|---|---|

| Esterification | 1. SOCl₂ or (COCl)₂, reflux 2. Alcohol, pyridine (B92270) | Ester | Acyl chloride formation is effective for hindered acids. |

| Esterification | Alcohol, DCC, DMAP, CH₂Cl₂ | Ester | Milder conditions, suitable for sensitive substrates. |

| Amidation | 1. Oxalyl chloride, cat. DMF 2. Amine, Et₃N | Amide | High reactivity of the acyl chloride drives the reaction. |

| Amidation | Amine, HATU, DIPEA, DMF | Amide | Efficient for hindered amines and acids. |

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to alcohols. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the corresponding benzyl (B1604629) alcohol. It is important to note that LiAlH₄ will also reduce other susceptible functional groups if present. A milder and more selective alternative for the reduction of carboxylic acids in the presence of other functional groups is the use of borane (B79455) (BH₃), typically as a complex with tetrahydrofuran (B95107) (BH₃·THF). This reagent chemoselectively reduces carboxylic acids to alcohols.

Decarboxylation: The removal of the carboxyl group, or decarboxylation, from aromatic carboxylic acids can be achieved under certain conditions. For polyhalogenated benzoic acids, this reaction often requires high temperatures and may be facilitated by a catalyst. Copper salts, such as copper(I) oxide or copper powder, in a high-boiling solvent like quinoline (B57606) or N-methyl-2-pyrrolidone (NMP), are commonly used to promote decarboxylation. The reaction proceeds through a copper carboxylate intermediate. The stability of the resulting aryl anion or aryl radical intermediate influences the ease of decarboxylation. The presence of electron-withdrawing fluorine atoms can stabilize the intermediate, potentially facilitating the reaction. For some fluorinated phthalic acids, decarboxylation can even occur thermally in polar aprotic solvents without a catalyst.

Reactivity of the Bromo Substituents via Cross-Coupling and Functionalization Reactions

The two bromine atoms on the aromatic ring of this compound are valuable handles for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the bromo substituents. The reactivity of the two bromine atoms can potentially be differentiated based on the reaction conditions and the steric environment.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds or arylated alkanes and alkenes. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity, especially when dealing with polyhalogenated substrates. For substrates with multiple bromine atoms, selective mono- or di-coupling can often be achieved by controlling the stoichiometry of the boronic acid and the reaction time.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base, typically an amine. wikipedia.org This reaction is highly efficient for the synthesis of arylalkynes. Similar to the Suzuki-Miyaura coupling, selective mono- or di-alkynylation can be achieved by careful control of the reaction conditions. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. organic-chemistry.org The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The regioselectivity of the alkene addition is influenced by steric and electronic factors of both the aryl halide and the alkene.

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl or Alkylated/Alkenylated arene |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Arylalkyne |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted alkene |

Magnesium-Halogen Exchange: The bromine atoms can undergo exchange with magnesium to form Grignard reagents. This is typically achieved by treating the dibromo compound with an organomagnesium reagent such as isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl), which is known as a "Turbo-Grignard" reagent. The resulting Grignard reagent is a powerful nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to form new carbon-carbon bonds. The regioselectivity of the exchange can be influenced by the electronic nature of the substituents and the presence of directing groups. The electron-withdrawing fluorine atoms on the ring are expected to facilitate this exchange.

Lithium-Halogen Exchange: This reaction involves the treatment of the dibromo compound with an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures. This exchange is generally very fast and efficient for aryl bromides. The resulting aryllithium species is a highly reactive nucleophile and can be used in reactions with a wide range of electrophiles. The choice of which bromine atom undergoes exchange first can be influenced by steric and electronic factors, as well as the potential for directed ortho-metalation by the carboxylate group if it is deprotonated.

The Buchwald-Hartwig amination and etherification reactions are powerful palladium-catalyzed methods for the formation of carbon-nitrogen and carbon-oxygen bonds, respectively.

Buchwald-Hartwig Amination: This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate). This methodology provides a direct route to substituted anilines. With two bromo substituents, selective mono- or di-amination can be achieved.

Buchwald-Hartwig Etherification: Analogous to the amination reaction, this process facilitates the formation of diaryl ethers or alkyl aryl ethers by coupling the aryl bromide with a phenol (B47542) or an alcohol. The catalytic system is similar, consisting of a palladium catalyst, a phosphine ligand, and a base. This reaction is a valuable tool for the synthesis of complex ethers that are difficult to prepare via traditional methods like the Williamson ether synthesis.

Reactivity of the Fluoro Substituents and their Influence on Molecular Architecture

The presence of multiple halogen substituents on the aromatic ring of this compound profoundly influences its chemical behavior. The three highly electronegative fluorine atoms, in particular, play a central role in dictating the molecule's reactivity, primarily by activating the benzene (B151609) ring towards nucleophilic attack.

SNAr Reactivity of Polyfluorinated Arenes

Polyfluorinated aromatic compounds, such as this compound, are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. preprints.org This heightened reactivity stems from the strong electron-withdrawing nature of the fluorine atoms, which renders the aromatic ring electron-deficient and thus, a prime target for nucleophiles. wikipedia.orgchemistrysteps.com The general mechanism for SNAr in these systems is a two-step addition-elimination process. libretexts.org

In the initial, typically rate-determining step, the nucleophile attacks an electron-poor carbon atom bearing a leaving group (in this case, a fluoride (B91410) or bromide ion), breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge of this complex is effectively delocalized and stabilized by the potent electron-withdrawing groups on the ring. masterorganicchemistry.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Impact of Fluorine on Electron Density and Regioselectivity

The three fluorine atoms in this compound exert a powerful influence on the molecule's electronic structure. This influence is a combination of two opposing effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. With three fluorine atoms present, this effect is significantly amplified, leading to a substantial decrease in the electron density of the benzene ring. stackexchange.com

Resonance Effect (+M): The lone pairs on the fluorine atoms can be donated back to the aromatic pi-system, which is an electron-donating effect. However, for fluorine, the inductive effect overwhelmingly dominates the resonance effect.

The net result is a highly electron-deficient (electrophilic) aromatic ring. This electron deficiency is further enhanced by the carboxyl and bromo substituents. The regioselectivity of nucleophilic attack is directed by the combined electronic effects of all substituents. In SNAr reactions, nucleophiles preferentially attack positions that are ortho or para to strong electron-withdrawing groups, as this allows for the negative charge of the Meisenheimer complex to be effectively delocalized onto the activating group. libretexts.org In this compound, the fluorine atoms at positions 2, 4, and 6 are all activated towards substitution. The fluorine at the C4 position is para to the activating carboxyl group, while the fluorines at C2 and C6 are ortho. The specific site of substitution will depend on the nature of the nucleophile and the reaction conditions, with the C4 position often being particularly reactive. researchgate.net

| Effect | Description | Impact on this compound |

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to high electronegativity. | Strong electron withdrawal by three F atoms makes the aromatic ring highly electron-deficient. |

| Resonance Effect (+M) | Donation of lone-pair electrons into the pi-system. | Weak effect for fluorine, significantly outweighed by the strong inductive effect. |

| Net Electronic Effect | Dominant electron withdrawal. | Activates the entire ring for nucleophilic aromatic substitution (SNAr). |

| Regioselectivity | Directs nucleophilic attack to positions ortho or para to activating groups. | The F atoms at C2, C4, and C6 are all potential sites for SNAr. |

Mechanistic Investigations of Complex Transformations

While the two-step addition-elimination model is widely accepted for SNAr reactions, recent research, including computational and kinetic studies, has revealed a more nuanced and complex mechanistic landscape. For some polyfluorinated systems, the reaction may proceed through a concerted pathway, or exist on a continuum between the stepwise and concerted models. nih.govrsc.org

Transition State Analysis and Reaction Coordinate Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for probing the mechanisms of SNAr reactions. rsc.org These studies allow for the calculation of energy profiles along the reaction coordinate and the characterization of transition states and intermediates.

For the traditional stepwise SNAr mechanism, computational studies can model the structure and stability of the Meisenheimer complex. However, extensive computational work has also predicted that some SNAr reactions may proceed through a single, concerted transition state, bypassing the formation of a stable intermediate. nih.gov In such a mechanism, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. DFT calculations can help distinguish between these pathways by searching for a stable intermediate along the reaction coordinate. The absence of an energy minimum corresponding to a Meisenheimer complex would suggest a concerted mechanism. rsc.org The nature of the nucleophile, the leaving group, and the specific substitution pattern on the aromatic ring all influence whether the reaction is more likely to be stepwise or concerted. rsc.org

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies provide experimental evidence to elucidate reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. researchgate.net For SNAr reactions, KIEs have been instrumental in determining the rate-limiting step and distinguishing between mechanistic possibilities. nih.gov

Leaving group KIEs, for instance by comparing the reaction rates of substrates containing ¹⁸F versus ¹⁹F, can determine if the carbon-fluorine bond is broken in the rate-determining step. A significant KIE (k¹⁸/k¹⁹ > 1) would indicate that C-F bond cleavage is part of the rate-limiting step, which is consistent with a concerted mechanism or a stepwise mechanism where the second step (elimination of fluoride) is rate-limiting. researchgate.net Conversely, a KIE of unity (k¹⁸/k¹⁹ ≈ 1) suggests that C-F bond cleavage occurs after the rate-determining step, which is characteristic of the classic SNAr mechanism where the initial nucleophilic attack is the slow step. researchgate.net

Similarly, carbon isotope effects (¹²C/¹³C) at the site of substitution can provide insight. Recent advancements have allowed for the measurement of ¹²C/¹³C KIEs at fluorine-bearing carbons, offering a powerful tool to probe the transition state structure and differentiate between concerted and stepwise pathways. rsc.org

| Investigation Method | Information Gained | Implication for Mechanism |

| Transition State Analysis (DFT) | Calculates energy profiles, identifies intermediates and transition states. | Can distinguish between a two-step mechanism (with a stable Meisenheimer intermediate) and a one-step concerted mechanism. rsc.org |

| Leaving Group KIE (e.g., ¹⁸F/¹⁹F) | Measures the effect of isotopic substitution of the leaving group on the reaction rate. | A significant KIE suggests C-F bond breaking is in the rate-determining step (concerted or slow elimination). No KIE suggests nucleophilic attack is the sole rate-determining step. researchgate.net |

| Carbon KIE (¹²C/¹³C) | Measures the effect of isotopic substitution at the carbon atom undergoing substitution. | Provides detailed information about the bonding changes at the transition state, helping to map the reaction on the mechanistic continuum from stepwise to concerted. rsc.org |

Advanced Spectroscopic and Crystallographic Characterization of 3,5 Dibromo 2,4,6 Trifluorobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like 3,5-Dibromo-2,4,6-trifluorobenzoic acid. The substitution pattern of this compound, with no aromatic protons, makes ¹³C and ¹⁹F NMR the primary nuclei for structural analysis, supplemented by multi-dimensional techniques to confirm connectivity.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While the absence of aromatic protons precludes homonuclear correlation studies like COSY on the aromatic ring, multi-dimensional NMR techniques remain vital for confirming the carbon framework and the assignment of quaternary carbons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would be used to confirm the absence of any protons directly attached to the aromatic carbons. The spectrum would show a correlation only for the carboxylic acid proton to its corresponding carbon, if within the spectral window and not exchanged with a deuterated solvent.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing the connectivity of the molecule. Long-range correlations (typically 2-3 bonds) would be observed between the carboxylic acid proton and specific carbons in the aromatic ring. Expected correlations would include the C1 carbon (bearing the carboxyl group), and the C2/C6 carbons. These correlations are instrumental in assigning the chemical shifts of the carbons adjacent to the carboxyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): In the context of this single molecule, intramolecular NOESY would primarily show correlations between the carboxylic acid proton and the fluorine atoms at the C2 and C6 positions, confirming their spatial proximity. This can be particularly useful in studying the preferred conformation of the carboxyl group relative to the ring.

| Technique | Purpose for this compound | Expected Correlations |

| HSQC | Confirm lack of aromatic C-H bonds. | No correlations for aromatic carbons. |

| HMBC | Establish long-range C-H connectivity. | Carboxylic proton (-COOH) to C1, C2, and C6. |

| NOESY | Determine spatial proximity. | Carboxylic proton (-COOH) to ortho-fluorines (F at C2, C6). |

¹⁹F NMR as a Probe for the Electronic Environment

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment, making it a powerful probe for fluorinated compounds. wikipedia.org The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus provide high sensitivity. wikipedia.org For this compound, three distinct signals are expected for the fluorine atoms at the C2, C4, and C6 positions.

The chemical shifts of these fluorine atoms are influenced by the electronic effects of the adjacent bromine and carboxylic acid substituents. The fluorine at C4 is flanked by two bromine atoms, while the fluorines at C2 and C6 are adjacent to a bromine atom and the carboxylic acid group. Due to the ortho-position, the C2 and C6 fluorines are expected to be the most deshielded (downfield shift). The C4 fluorine, being para to the electron-withdrawing carboxylic acid group, will also be significantly deshielded. The relative chemical shifts provide a detailed map of the electron density distribution across the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental composition and the elucidation of fragmentation pathways.

Fragmentation Pathways and Isotopic Signatures

The mass spectrum of this compound is distinguished by a unique isotopic signature arising from the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion (M⁺) peak will appear as a characteristic triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways for benzoic acids involve initial losses from the carboxylic acid group. libretexts.orgchemguide.co.uk Energetically unstable molecular ions break apart into smaller, more stable fragments. libretexts.org

Loss of a hydroxyl radical (•OH): M⁺ → [M-OH]⁺. This results in the formation of a dibromotrifluorobenzoyl cation.

Loss of carbon monoxide (CO): [M-OH]⁺ → [M-OH-CO]⁺. This subsequent fragmentation leads to the formation of a dibromotrifluorophenyl cation.

Loss of a bromine atom (•Br): M⁺ → [M-Br]⁺. The loss of a bromine radical is another plausible pathway.

The precise masses of these fragments, determined by HRMS, can confirm their elemental composition and validate the proposed fragmentation patterns.

| Ion | Proposed Fragment | m/z (for ⁷⁹Br) | Key Isotopic Feature |

| [M]⁺• | C₇HBr₂F₃O₂ | 351.8 | 1:2:1 triplet (M, M+2, M+4) |

| [M-OH]⁺ | C₇Br₂F₃O | 334.8 | 1:2:1 triplet |

| [M-COOH]⁺ | C₆Br₂F₃ | 306.8 | 1:2:1 triplet |

| [M-Br]⁺ | C₇HBrF₃O₂ | 272.9 | 1:1 doublet (M, M+2) |

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that govern the crystal packing.

While a specific crystal structure for this compound is not publicly available, its solid-state behavior can be inferred from closely related structures, such as 2,4,6-trifluorobenzoic acid. researchgate.netnih.gov In the crystal structure of 2,4,6-trifluorobenzoic acid, molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.netnih.gov These dimers are further linked by other interactions. researchgate.netnih.gov

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in more than one crystal structure. mdpi.com This phenomenon is common in substituted benzoic acids, where subtle changes in crystallization conditions can lead to different packing arrangements and intermolecular interactions. acs.orgnih.govrsc.org Given the functional complexity of this compound, with its capacity for hydrogen bonding (O-H···O), halogen bonding (C-Br···O/F), and π-π stacking, the existence of multiple polymorphic forms is highly probable.

Co-crystallization, the process of forming a crystalline solid with two or more different molecules in the same lattice, is a widely explored area for modifying the physical properties of molecules. researchgate.netresearchgate.net The strong hydrogen-bonding capability of the carboxylic acid group makes this compound an excellent candidate for forming co-crystals with other molecules, particularly those containing complementary hydrogen bond acceptors like pyridine (B92270) or amide functionalities. Studies on fluorobenzoic acids have shown their utility as co-formers in pharmaceutical sciences to improve properties like solubility. rsc.org

| Interaction Type | Potential Role in Crystal Structure |

| O-H···O Hydrogen Bond | Formation of robust carboxylic acid dimers, a primary synthon. |

| C-Br···O Halogen Bond | Directional interaction that can link dimers into tapes or sheets. |

| C-F···π Interactions | Weak interactions contributing to the overall packing efficiency. |

| π-π Stacking | Stacking of the aromatic rings, influenced by substituent sterics. |

Hydrogen Bonding Networks and Supramolecular Assembly

The molecular structure of halogenated benzoic acids provides a robust framework for the formation of predictable and stable supramolecular assemblies, primarily governed by strong hydrogen bonds and other non-covalent interactions. In the case of this compound, the carboxylic acid functional group is the principal driver for creating higher-order structures through hydrogen bonding.

Drawing parallels with closely related fluorinated benzoic acids, such as 2,4,6-trifluorobenzoic acid, the most prominent and energetically favorable supramolecular synthon expected is the formation of a centrosymmetric dimer. researchgate.netnih.gov This common structural motif in carboxylic acids arises from a pair of strong intermolecular O—H⋯O hydrogen bonds connecting the carboxyl groups of two separate molecules. researchgate.net This interaction is highly directional and results in a characteristic eight-membered ring, which can be described using the graph-set notation R²₂(8). nih.gov

Beyond this primary dimeric unit, the extensive halogen substitution on the aromatic ring introduces a variety of weaker, secondary interactions that guide the packing of these dimers into more complex, extended architectures. The presence of both fluorine and bromine atoms allows for a range of potential non-covalent interactions, including:

Halogen Bonding: The electropositive region on the bromine atoms (σ-hole) can interact favorably with electronegative atoms like oxygen or fluorine on neighboring molecules.

Dispersive Contacts: Interactions such as F⋯O contacts have been observed to link dimers into infinite one-dimensional strands in the crystal structure of 2,4,6-trifluorobenzoic acid. researchgate.netnih.gov Similarly, C—H⋯Br interactions are known to contribute to the formation of molecular tapes in other dibrominated benzoic acid derivatives. nih.gov

π–π Stacking: The aromatic rings of adjacent molecules can engage in π–π stacking, further stabilizing the crystal lattice. The distance between the centers of gravity of neighboring aromatic rings in 2,4,6-trifluorobenzoic acid was found to be 3.7501 (8) Å, indicating the presence of such interactions. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

The key vibrational modes for this compound are expected in the following regions:

Carboxylic Acid Group Vibrations:

O–H Stretch: Due to the strong intermolecular hydrogen bonding in the dimeric structure, the O–H stretching vibration is one of the most characteristic features. It appears as a very broad and intense absorption band in the FT-IR spectrum, typically spanning the range of 3300 cm⁻¹ to 2500 cm⁻¹. mdpi.com

C=O Stretch: The carbonyl stretching mode of a dimerized carboxylic acid is expected to produce a very strong and sharp band in the FT-IR spectrum, generally appearing in the region of 1715 cm⁻¹ to 1680 cm⁻¹. mdpi.com

C–O Stretch and O–H Bend: The vibrations involving the C–O single bond and the in-plane O–H bend are often coupled. These modes give rise to strong bands in the fingerprint region, typically around 1440–1395 cm⁻¹ and 1300–1200 cm⁻¹.

Aromatic Ring and Halogen Vibrations:

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically result in a series of bands of variable intensity in the 1600 cm⁻¹ to 1400 cm⁻¹ region.

C–H Vibrations: The aromatic C–H stretching vibrations are expected to appear as weaker bands above 3000 cm⁻¹. ijtsrd.com The corresponding in-plane and out-of-plane C–H bending modes occur at lower frequencies.

C–Br Stretches: The carbon-bromine stretching vibrations occur at lower energies due to the heavier mass of the bromine atom. These bands are generally found in the 700 cm⁻¹ to 500 cm⁻¹ region of the Raman and far-IR spectra. ijtsrd.com

The combined analysis of FT-IR and Raman spectra provides complementary information. Symmetric vibrations often produce strong signals in Raman spectra, while asymmetric modes are typically more intense in FT-IR, allowing for a more complete and reliable assignment of the molecule's fundamental vibrational modes.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| O–H Stretch (dimer) | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| C–H Stretch | Aromatic Ring | > 3000 | Weak to Medium |

| C=O Stretch (dimer) | Carboxylic Acid | 1715 - 1680 | Very Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1400 | Medium to Weak |

| C–O Stretch / O–H Bend | Carboxylic Acid | 1440 - 1200 | Strong |

| C–F Stretch | Fluoroaromatic | 1400 - 1100 | Strong |

| C–Br Stretch | Bromoaromatic | 700 - 500 | Medium |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Charge Transfer Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by absorptions arising from π→π* electronic transitions within the substituted benzene (B151609) ring.

The electronic spectrum of benzene, the parent aromatic system, exhibits characteristic absorption bands, notably the E₂ band around 204 nm and the B band (benzenoid) around 255 nm. The substitution of functional groups onto the benzene ring significantly influences the positions and intensities of these absorption maxima.

In this compound, the combination of the carboxyl group (–COOH), fluorine atoms, and bromine atoms acts to modify the electronic structure of the benzene ring. Both the carboxyl group and the halogen atoms possess non-bonding electron pairs (n electrons) that can interact with the π-electron system of the ring, a phenomenon known as conjugation. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene.

The principal electronic transitions expected for this molecule are:

π→π Transitions:* These are high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are responsible for the main absorption bands observed for the aromatic system.

n→π Transitions:* A weaker absorption, corresponding to the excitation of a non-bonding electron from an oxygen atom of the carbonyl group to a π* antibonding orbital, may also be present. This transition is often observed as a shoulder on the main π→π* absorption band or can be obscured by it.

The extensive halogenation with both fluorine and bromine, which are highly electronegative, along with the electron-withdrawing nature of the carboxyl group, will modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The analysis of the resulting UV-Vis spectrum, including the positions (λmax) and intensities of the absorption bands, allows for a quantitative understanding of the electronic structure and the energy gap between these frontier orbitals.

Table 2: Typical Electronic Transitions for Substituted Benzoic Acids

| Transition Type | Orbitals Involved | Typical Wavelength Region (nm) | Characteristics |

| π→π* (E₂-like band) | π → π | 200 - 240 | High Intensity |

| π→π (B-like band) | π → π | 250 - 300 | Medium to Low Intensity |

| n→π | n → π* | > 280 | Low Intensity, often obscured |

Computational Chemistry and Theoretical Modeling of 3,5 Dibromo 2,4,6 Trifluorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 3,5-Dibromo-2,4,6-trifluorobenzoic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry and predicting various electronic properties. dntb.gov.uanih.gov These calculations are foundational for more advanced analyses, including Frontier Molecular Orbital (FMO) and Electrostatic Potential Surface (EPS) mapping.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity.

For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-orbital. The presence of electron-withdrawing fluorine and bromine atoms, as well as the carboxylic acid group, is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid. This lowering of the LUMO energy would make the molecule a better electron acceptor. The calculated HOMO-LUMO gap provides insights into the molecule's kinetic stability and the electronic transitions that can occur. researchgate.net A smaller energy gap suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for Halogenated Benzoic Acids This table presents representative data for analogous compounds, as specific values for this compound are not readily available in the cited literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3-Chlorobenzoic Acid | -7.02 | -1.98 | 5.04 |

| 2,4,6-Trifluorobenzoic Acid | -7.25 | -2.15 | 5.10 |

Data is hypothetical and based on trends observed in related literature.

Electrostatic Potential Surface (EPS) mapping, also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. dntb.gov.ua It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an EPS map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the most negative electrostatic potential is expected to be localized on the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic interaction. The hydrogen atom of the carboxyl group will exhibit a strong positive potential, indicating its acidic nature. The aromatic ring, influenced by the electron-withdrawing halogen substituents, would present a more complex potential surface, with the fluorine and bromine atoms also influencing the local electronic environment.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. semanticscholar.org For this compound, MD simulations can reveal how the molecule behaves in different solvent environments and how it interacts with other molecules. bohrium.comresearchgate.net

These simulations can model the rotation of the carboxylic acid group relative to the benzene ring, which is a key conformational feature. The simulations can also elucidate the formation of intermolecular hydrogen bonds, which are critical in the solid state and in solution. nih.gov For instance, benzoic acid derivatives are known to form hydrogen-bonded dimers. researchgate.net MD studies can explore the stability of such dimers and other aggregates in various solvents, which is crucial for understanding its solubility and crystallization behavior. ucl.ac.uk The interactions between the halogen atoms and solvent molecules or other solute molecules can also be investigated, providing a comprehensive picture of its behavior in a condensed phase. researchgate.netchemrxiv.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a valuable application of computational chemistry. nih.govnih.gov For this compound, the ¹H NMR spectrum is expected to show a signal for the carboxylic acid proton at a downfield chemical shift. docbrown.info The chemical shifts of the aromatic carbons and the fluorine atoms can be calculated using DFT methods. The calculated chemical shifts are often correlated with experimental data for a set of related compounds to improve accuracy. asianjournalofphysics.com

Table 2: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Fluorinated Inhibitor This table illustrates the accuracy of computational predictions for a complex system and is presented as an analogy.

| System | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Free Inhibitor | -115.2 | -114.8 |

Data adapted from a study on a fluorinated inhibitor to show the utility of such predictions. nih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated using DFT. These calculations help in the assignment of the vibrational modes observed in experimental spectra. researchgate.net Key vibrational modes would include the O-H stretch, C=O stretch of the carboxylic acid, and various stretching and bending modes of the aromatic ring and the C-F and C-Br bonds. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method.

Computational Studies of Reaction Mechanisms and Catalytic Cycles

Computational chemistry is a powerful tool for elucidating reaction mechanisms. rsc.org For this compound, computational studies can be used to investigate a variety of potential reactions, such as its synthesis, degradation, or participation in catalytic cycles. montclair.edu For instance, the mechanism of decarboxylation or the substitution of its bromine or fluorine atoms could be explored.

These studies typically involve locating the transition states of the reaction steps and calculating the activation energies. This information provides a detailed picture of the reaction pathway and helps to understand the factors that control the reaction rate and selectivity. While specific computational studies on the reaction mechanisms of this compound are not prominent in the literature, the methodologies applied to similar halogenated aromatic compounds can be readily adapted. researchgate.netnih.gov

Applications of 3,5 Dibromo 2,4,6 Trifluorobenzoic Acid in Advanced Organic Synthesis and Materials Science

A Strategic Building Block for the Synthesis of Complex Organic Molecules

The highly functionalized aromatic ring of 3,5-Dibromo-2,4,6-trifluorobenzoic acid makes it an intriguing candidate for the construction of complex organic molecules. The presence of multiple reactive sites—the carboxylic acid group and the bromine and fluorine substituents—allows for a variety of chemical transformations.

Precursor for Fluorinated Aromatic Scaffolds

Fluorinated aromatic compounds are of significant interest in medicinal chemistry and agrochemicals due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and enhanced binding affinity. While direct examples are not prevalent in the literature, the structure of this compound suggests its utility as a precursor for more complex fluorinated scaffolds. The bromine atoms can be readily transformed through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. This would allow for the construction of elaborate, highly fluorinated molecular architectures.

Intermediate in the Synthesis of Specialty Chemicals

The synthesis of specialty chemicals often requires building blocks with precisely controlled functionality. A patent for the preparation of 2,4,6-trifluorobenzoic acid mentions the de-halogenation of compounds like 3,5-dibromo-2,4,6-trifluorobenzonitrile, followed by hydrolysis, indicating that the core structure of the target molecule is a viable intermediate in the synthesis of other valuable fluorinated compounds. acs.org This suggests that this compound could serve as a key intermediate, with the bromine atoms acting as protecting groups or as handles for further functionalization before being removed.

Contribution to Novel Material Development

The incorporation of halogen atoms into materials can significantly influence their properties, including thermal stability, electronic characteristics, and intermolecular interactions.

Incorporation into Fluorinated Polymers and Copolymers

Fluorinated polymers are known for their high thermal stability and chemical resistance. Benzoic acid derivatives are often used as monomers or modifying agents in the synthesis of specialty polymers. The presence of three fluorine atoms in this compound could impart desirable properties to polymers, while the carboxylic acid group provides a reactive site for polymerization.

Role in Organic Electronics and Optoelectronic Materials

The introduction of fluorine atoms into organic semiconducting materials is a well-established strategy to tune their electronic properties, such as the HOMO and LUMO energy levels. This can lead to improved performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The dibromo-trifluoro substitution pattern of the subject compound could offer a unique combination of electron-withdrawing effects and sites for further molecular elaboration, making it a potentially valuable building block in the design of novel organic electronic materials.

Use in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) through Carboxylate Linkages

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. rsc.orgnih.gov The properties of these materials are highly dependent on the organic linkers used in their synthesis. Benzoic acids are common linkers, where the carboxylate group coordinates to metal ions (in MOFs) or forms covalent bonds with other organic units (in COFs). rsc.orgnih.gov

The use of halogenated linkers can modify the pore size, shape, and chemical environment within the framework, leading to tailored properties. While no specific examples of MOFs or COFs constructed from this compound are reported, the principles of MOF and COF design suggest its potential utility as a linker to create frameworks with unique electronic and adsorptive properties.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly Remains a Developing Field

Initial investigations into the supramolecular chemistry of this compound suggest a rich potential for complex self-assembly, though detailed research findings on this specific compound are not yet widely published. The unique substitution pattern of this aromatic carboxylic acid, featuring both hydrogen- and halogen-bond donors and acceptors, positions it as a compelling candidate for the construction of novel supramolecular architectures.

The molecular structure of this compound is characterized by a central benzene (B151609) ring, a carboxylic acid group, three fluorine atoms, and two bromine atoms. This arrangement allows for a variety of non-covalent interactions, which are the driving forces behind self-assembly. The primary interactions expected to govern the supramolecular behavior of this compound are hydrogen bonding and halogen bonding.

The carboxylic acid moiety is a classic functional group for forming robust hydrogen bonds. It can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). This typically leads to the formation of predictable and stable dimeric structures, a common motif in the crystal structures of carboxylic acids.

The presence of bromine and fluorine atoms introduces the possibility of halogen bonding, a directional non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. The electrophilic region on the bromine atoms can interact with nucleophilic sites, such as the oxygen atoms of the carboxylic acid group or even the fluorine atoms on neighboring molecules. Fluorine atoms, while generally weak halogen bond acceptors, can participate in these interactions, as well as in other weaker contacts like π-stacking, which further stabilize the resulting supramolecular structures.

While specific experimental data on the self-assembly of this compound is limited in publicly accessible literature, the behavior of analogous compounds provides a framework for predicting its potential. For instance, studies on other halogenated benzoic acids have demonstrated the formation of diverse supramolecular synthons, which are reliable patterns of non-covalent interactions. The interplay and competition between the strong hydrogen bonds of the carboxylic acid groups and the more subtle, yet highly directional, halogen bonds are of significant interest to crystal engineers.

The trifluorinated phenyl ring also influences the electronic properties of the molecule, enhancing the acidity of the carboxylic acid and the halogen bonding potential of the bromine atoms. This electronic tuning is a key strategy in designing molecules for specific self-assembly outcomes.

Future research in this area will likely focus on co-crystallization studies, where this compound is combined with other molecules (co-formers) to create multi-component crystals with tailored architectures and properties. The insights gained from such studies could pave the way for the rational design of new materials with applications in areas such as crystal engineering, and materials science. A comprehensive understanding of the supramolecular chemistry of this compound awaits detailed crystallographic and spectroscopic studies.

Based on the principles of supramolecular chemistry and findings from structurally similar compounds, the following table outlines the potential non-covalent interactions involving this compound that could drive its self-assembly.

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

| Hydrogen Bond | Carboxyl -OH | Carboxyl C=O | Centrosymmetric R²₂(8) dimer |

| Halogen Bond | C-Br | Carboxyl C=O | Linear chains or 2D networks |

| Halogen Bond | C-Br | C-F | 2D sheets or 3D frameworks |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stacked columnar arrays |

This table is predictive in nature and awaits experimental validation through single-crystal X-ray diffraction studies of this compound.

Environmental Transformation and Degradation Pathways of 3,5 Dibromo 2,4,6 Trifluorobenzoic Acid: an Academic Perspective

Photochemical and Radiolytic Degradation Studies

Photochemical degradation is driven by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-halogen bonds. The C-Br bond is generally more susceptible to photolytic cleavage than the C-F bond due to its lower bond dissociation energy. Therefore, it is anticipated that the primary photochemical degradation step for 3,5-Dibromo-2,4,6-trifluorobenzoic acid would involve the reductive dehalogenation of the bromine atoms. This process would likely result in the formation of fluorinated benzoic acid intermediates. The presence of multiple fluorine atoms on the aromatic ring is expected to enhance the stability of the molecule, potentially leading to slower degradation rates compared to non-fluorinated analogues.

| Degradation Process | Predicted Primary Mechanism | Potential Intermediates |

| Photochemical Degradation | Reductive debromination | 3,5-Difluoro-2,4,6-tribromobenzoic acid, 5-Bromo-2,4,6-trifluorobenzoic acid |

| Radiolytic Degradation | Reductive dehalogenation (by e⁻aq), Oxidation (by •OH) | Trifluorobenzoic acid radicals, Hydroxylated derivatives, Ring-opened products |

Biotic Degradation Mechanisms and Microbial Metabolism

The biodegradation of halogenated aromatic compounds is a key process in their environmental removal. Microorganisms have evolved diverse enzymatic strategies to cleave carbon-halogen bonds and utilize these compounds as sources of carbon and energy. nih.gov While specific microbial degradation studies on this compound are absent from the current literature, potential pathways can be extrapolated from research on other halogenated benzoates.

The biodegradation of halogenated aromatics generally proceeds through a series of steps, often categorized as upper, middle, and lower metabolic pathways. nih.gov The initial and most challenging step is typically dehalogenation. nih.gov

Several classes of enzymes are known to catalyze the dehalogenation of aromatic compounds. nih.govacs.org These include:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate. This process can be accompanied by the spontaneous elimination of a halogen substituent. For this compound, a dioxygenase could potentially attack the ring, leading to the removal of a bromine or fluorine atom and the formation of a dihydroxy-dibromo-difluorobenzoic acid or a dihydroxy-bromo-trifluorobenzoic acid.

Monooxygenases: These enzymes incorporate a single oxygen atom into the aromatic ring, often leading to hydroxylation. This can destabilize the carbon-halogen bond, facilitating subsequent dehalogenation.

Reductive Dehalogenases: Under anaerobic conditions, some microorganisms can utilize halogenated compounds as electron acceptors in a process called halorespiration. arizona.edu This involves the enzymatic removal of a halogen and its replacement with a hydrogen atom. Given the presence of bromine atoms, reductive dehalogenation could be a plausible initial step in the anaerobic degradation of this compound.

Hydrolytic Dehalogenases: These enzymes catalyze the replacement of a halogen with a hydroxyl group from water. This mechanism has been observed in the degradation of some chlorinated aromatic compounds.

The high electronegativity and strength of the C-F bond make it particularly resistant to cleavage. researchgate.net Therefore, it is likely that microbial degradation would preferentially target the C-Br bonds first.

| Enzyme Class | Potential Role in Degradation of this compound |

| Dioxygenases | Initial attack on the aromatic ring, leading to hydroxylation and potential dehalogenation. |

| Monooxygenases | Hydroxylation of the aromatic ring, facilitating subsequent dehalogenation. |

| Reductive Dehalogenases | Anaerobic removal of bromine atoms. |

| Hydrolytic Dehalogenases | Potential, but less likely, mechanism for dehalogenation. |

Based on the known metabolic pathways of other halogenated benzoic acids, the microbial degradation of this compound is expected to produce a series of intermediates.

Under aerobic conditions, initial dioxygenase or monooxygenase attack would likely lead to the formation of hydroxylated and dehalogenated intermediates. For instance, the removal of a bromine atom could yield 5-bromo-2,4,6-trifluoro-3-hydroxybenzoic acid or similar compounds. Subsequent enzymatic reactions would likely lead to further dehalogenation and eventual ring cleavage, producing aliphatic acids that can enter central metabolic pathways.

Under anaerobic conditions, reductive dehalogenation would be the primary initial step, leading to the formation of 5-bromo-2,4,6-trifluorobenzoic acid and subsequently 2,4,6-trifluorobenzoic acid . Further degradation of the fluorinated ring would be challenging but could proceed through pathways observed for other fluorinated aromatics.

| Degradation Condition | Predicted Initial Metabolites | Predicted Subsequent Metabolites |

| Aerobic | Hydroxylated and debrominated benzoic acids | Dihydroxylated intermediates, ring-cleavage products (aliphatic acids) |

| Anaerobic | 5-Bromo-2,4,6-trifluorobenzoic acid, 2,4,6-trifluorobenzoic acid | Fluorinated catechols, further dehalogenated and ring-opened products |

Adsorption and Sorption Behavior in Environmental Matrices for Fate Prediction

The environmental fate of this compound is also heavily influenced by its interaction with environmental matrices such as soil and sediment. Adsorption and sorption processes control the compound's mobility, bioavailability, and susceptibility to degradation.

As a carboxylic acid, the sorption of this compound will be highly dependent on the pH of the surrounding environment. At pH values below its pKa, the compound will exist predominantly in its neutral, protonated form, which can be sorbed to soil organic matter (SOM) through hydrophobic interactions. At pH values above its pKa, it will exist as an anion, which can be repelled by negatively charged soil surfaces but may bind to positively charged sites on minerals or form complexes with metal cations.

The presence of halogen atoms, particularly the bulky bromine atoms, can increase the hydrophobicity of the molecule, potentially leading to stronger sorption to SOM compared to non-halogenated benzoic acid. The fluorine atoms, being smaller and more electronegative, may have a more complex influence on sorption.

The primary sorbents in soil and sediment for a compound like this compound are expected to be:

Soil Organic Matter (SOM): Hydrophobic partitioning of the neutral form of the acid is a likely dominant sorption mechanism.

Clay Minerals: The anionic form of the acid may interact with the edges of clay minerals, which can have pH-dependent positive charges. acs.orgnih.gov

Metal Oxides (e.g., iron and aluminum oxides): These minerals have positively charged surfaces at typical environmental pH values and can strongly bind anionic organic compounds through ligand exchange mechanisms.

The extent of sorption will ultimately determine the concentration of the compound in the aqueous phase, which in turn affects its transport and availability for microbial degradation. Strong sorption can reduce bioavailability but may also protect the compound from degradation, leading to its long-term persistence in the environment.

| Environmental Matrix | Dominant Sorption Mechanism | Expected Sorption Strength |

| Soil Organic Matter (SOM) | Hydrophobic partitioning | Moderate to High (pH dependent) |

| Clay Minerals | Electrostatic interactions, surface complexation | Low to Moderate (pH dependent) |

| Metal Oxides | Ligand exchange | Moderate to High (pH dependent) |

Future Research Directions and Emerging Opportunities for 3,5 Dibromo 2,4,6 Trifluorobenzoic Acid

Development of Novel Catalytic Transformations and C-H Functionalization

The presence of multiple C-Br and C-F bonds, alongside a carboxylic acid group, makes 3,5-Dibromo-2,4,6-trifluorobenzoic acid a compelling substrate for the development of novel catalytic transformations. The bromine atoms are particularly attractive sites for cross-coupling reactions, which are fundamental to modern organic synthesis.

Future research will likely focus on the selective functionalization of the C-Br bonds. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could be employed to introduce new carbon-carbon and carbon-heteroatom bonds. A significant challenge and opportunity lie in achieving selective mono- or di-functionalization of the bromine atoms, which could be controlled by carefully tuning reaction conditions or developing novel catalyst systems.

Furthermore, the field of C-H functionalization, a rapidly evolving area of chemistry, offers exciting prospects. researchgate.netchemicalbook.com While the aromatic ring of this compound is fully substituted, the development of catalytic systems capable of activating and functionalizing the C-H bonds of potential reaction partners in the presence of this polyhalogenated arene would be a significant advancement. The carboxylic acid group itself can act as a directing group to facilitate ortho-C-H activation on other aromatic substrates in intermolecular reactions. ossila.com

A key research goal will be to develop catalytic systems that can tolerate the polyhalogenated nature of the substrate while enabling efficient and selective bond formation. This could involve the design of new ligands for transition metals or the exploration of alternative catalytic paradigms, such as photoredox catalysis. nih.gov

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Potential Reagents | Potential Products | Research Focus |

| Suzuki Coupling | Arylboronic acids | 3,5-Diaryl-2,4,6-trifluorobenzoic acids | Selective mono- vs. di-arylation; catalyst development. |

| Sonogashira Coupling | Terminal alkynes | 3,5-Dialkynyl-2,4,6-trifluorobenzoic acids | Synthesis of novel conjugated materials. |

| Buchwald-Hartwig Amination | Amines | 3,5-Diamino-2,4,6-trifluorobenzoic acids | Access to novel dye and pharmaceutical precursors. |

| C-H Arylation (directed) | Arenes, Palladium catalyst | Biaryl compounds | Utilizing the carboxylic acid as a directing group. |

Exploration of Bio-Inspired Synthetic Routes

Nature has evolved a remarkable array of enzymes, known as halogenases, that can selectively install halogen atoms onto organic molecules under mild, aqueous conditions. rsc.org The biosynthesis of halogenated natural products provides a blueprint for developing more environmentally benign synthetic methods. organic-chemistry.org Exploring bio-inspired routes to this compound and its derivatives is a promising avenue for future research.